N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide
N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties of N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5), a substituted aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound, this document also includes information on its parent compound, 4-nitrobenzenesulfonamide, to provide a comparative context. The guide covers known physical and chemical properties, a proposed synthesis protocol, and safety information. Currently, there is no published data on the specific biological activities or signaling pathways associated with N-Isopropyl-4-nitrobenzenesulfonamide; however, the known roles of related nitroaromatic and sulfonamide compounds are briefly discussed to highlight potential areas for future investigation.
Chemical and Physical Properties
Quantitative data for N-Isopropyl-4-nitrobenzenesulfonamide is sparse in publicly accessible literature. The following tables summarize the available information for the target compound and its parent compound, 4-nitrobenzenesulfonamide, for reference.
Table 1: Chemical and Physical Properties of N-Isopropyl-4-nitrobenzenesulfonamide
| Property | Value | Source |
| CAS Number | 23530-48-5 | [1] |
| Molecular Formula | C9H12N2O4S | [1] |
| Molecular Weight | 244.27 g/mol | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Appearance | No data available |
Table 2: Chemical and Physical Properties of 4-Nitrobenzenesulfonamide (Parent Compound)
| Property | Value | Source |
| CAS Number | 6325-93-5 | |
| Molecular Formula | C6H6N2O4S | |
| Molecular Weight | 202.19 g/mol | |
| Melting Point | 178-180 °C | [2] |
| Appearance | Light yellow to beige crystalline powder | [2] |
| Reactivity | The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the acidity of the sulfonamide proton. |
Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide: An Experimental Protocol
2.1. Materials and Reagents
-
4-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (dilute solution)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
2.2. Proposed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer sequentially with dilute hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Wash the resulting solid with hexane to remove non-polar impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-Isopropyl-4-nitrobenzenesulfonamide as a solid.
-
2.3. Characterization
The identity and purity of the synthesized N-Isopropyl-4-nitrobenzenesulfonamide should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO₂-NH-, -NO₂).
-
Melting Point Analysis: To determine the melting point and assess purity.
Chemical Reactivity and Stability
Detailed stability and reactivity data for N-Isopropyl-4-nitrobenzenesulfonamide are not available.[1] However, based on its structure, the following can be inferred:
-
Stability: The compound is expected to be stable under standard laboratory conditions.[3]
-
Reactivity: The presence of the electron-withdrawing nitro group on the benzene ring makes the sulfonamide proton more acidic compared to non-nitrated analogs. This enhanced acidity facilitates N-alkylation reactions. The nitro group itself can be a site of chemical transformation, for example, reduction to an amino group, which is a common strategy in medicinal chemistry to generate new derivatives.
Safety Information
A comprehensive safety profile for N-Isopropyl-4-nitrobenzenesulfonamide is not fully established. The available safety data sheet indicates standard precautions for handling chemical compounds.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]
-
Hazards: The specific toxicological properties have not been fully investigated. General precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray. In case of inhalation, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[1]
Biological Activity and Signaling Pathways
There is currently no published literature detailing the biological activities, mechanism of action, or associated signaling pathways for N-Isopropyl-4-nitrobenzenesulfonamide.
However, the broader classes of sulfonamides and nitroaromatic compounds are known to exhibit a wide range of biological effects. For context, some related compounds have shown potential in various therapeutic areas:
-
Sulfonamides: This class of compounds is well-known for its antimicrobial (sulfa drugs) and diuretic properties. More recently, sulfonamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
-
Nitroaromatic Compounds: The nitro group is a common feature in various pharmaceuticals and can be crucial for their biological activity. Some nitroaromatic compounds have demonstrated antimicrobial and anticancer properties. The biological activity is often linked to the in vivo reduction of the nitro group to reactive intermediates.
Given the structural motifs present in N-Isopropyl-4-nitrobenzenesulfonamide, future research could explore its potential in areas such as antimicrobial chemotherapy or oncology. However, any such potential is purely speculative at this stage and requires experimental validation.
Visualizations
Proposed Synthesis Workflow for N-Isopropyl-4-nitrobenzenesulfonamide
The following diagram illustrates the logical workflow for the proposed synthesis of N-Isopropyl-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and isopropylamine.
Caption: Proposed synthesis workflow for N-Isopropyl-4-nitrobenzenesulfonamide.
Conclusion
N-Isopropyl-4-nitrobenzenesulfonamide is a chemical compound for which there is limited publicly available data. This guide has consolidated the known information regarding its chemical and physical properties and has provided a plausible, detailed protocol for its synthesis based on established chemical principles. While its biological profile remains uninvestigated, its structural similarity to other bioactive sulfonamides and nitroaromatic compounds suggests that it may be a candidate for future drug discovery and development efforts. Further experimental work is required to fully characterize this compound and explore its potential therapeutic applications.
